3-(4-Methoxyphenyl)butan-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-9H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZJUUUXSMVNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Methoxyphenyl Butan 2 Amine and Its Enantiomers
Stereoselective Synthesis Strategies
The creation of specific stereoisomers of 3-(4-Methoxyphenyl)butan-2-amine is a critical aspect of its synthesis, with a strong emphasis on enzymatic and dynamic kinetic resolution methods.
Chemo-Enzymatic Approaches Utilizing ω-Transaminases
The use of ω-transaminases (ω-TAs) has become a powerful method for producing optically pure amines from corresponding ketones. nih.gov These enzymes are a green alternative to traditional chemical synthesis that often relies on transition-metal catalysis. nih.gov ω-TAs, which are dependent on pyridoxal (B1214274) 5′-phosphate (PLP), can be used for the kinetic resolution of racemic amines or, more advantageously, for the asymmetric synthesis from prochiral ketones, which can theoretically achieve a 100% yield. nih.govmdpi.com
The direct amination of the prochiral ketone, 4-(4-methoxyphenyl)butan-2-one, is a key application of ω-transaminases. nih.gov This biocatalytic process facilitates the transfer of an amino group from a donor to the ketone, creating the chiral amine with high enantioselectivity. nih.gov The mechanism involves a two-step "ping-pong-bi-bi" kinetic sequence where the PLP cofactor, bound to the enzyme, accepts the amino group from a donor and subsequently transfers it to the ketone substrate. mdpi.com While ω-transaminases have a broad substrate range, their catalytic activity can be lower for bulky ketones compared to their natural substrates. nih.gov
To enhance the efficiency and enantioselectivity of ω-transaminase-catalyzed reactions, significant research has focused on optimizing the enzyme-catalyst systems. nih.gov Methodologies like response surface methodology (RSM) are employed to investigate the combined effects of variables such as temperature, pH, and agitation speed on enzyme activity and biomass production. nih.gov Protein engineering techniques are also crucial for improving the substrate scope and operational stability of these biocatalysts. mdpi.com For instance, rational design and site-directed mutagenesis have been used to modify the active sites of ω-transaminases, sometimes even reversing their natural enantiopreference to produce the desired (R)- or (S)-enantiomer. researchgate.net
Dynamic Kinetic Resolution of Amine Precursors
Dynamic kinetic resolution (DKR) is another sophisticated strategy that can be employed for the synthesis of enantiomerically pure amines. This method combines the kinetic resolution of a racemic amine with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. While specific examples for this compound are not detailed in the provided results, the general principle is a cornerstone of modern asymmetric synthesis.
Continuous Flow Synthesis Techniques for Precursor Compounds
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and potential for process intensification. researchgate.net These techniques are particularly well-suited for the multi-step synthesis of precursors to this compound.
Integrated Multi-Step Flow Reactor Systems
The synthesis of the key precursor, 4-(4-methoxyphenyl)butan-2-one, has been successfully demonstrated in an integrated multi-step flow reactor system. researchgate.netcardiff.ac.uksouthwales.ac.uk This "telescoped" system connects multiple reactors in series, allowing for a sequence of reactions to be performed continuously without isolating intermediates. researchgate.net One such system involved a three-step process starting from 4-methoxybenzyl alcohol, which included oxidation, a C-C coupling reaction, and a final reduction. researchgate.netcardiff.ac.uk This integrated approach led to a notable increase in the yield of 4-(4-methoxyphenyl)butan-2-one (48%) compared to the batch cascade method (41%). researchgate.netcardiff.ac.uk The ability to individually optimize the catalyst and conditions for each reaction step is a major advantage of this methodology. researchgate.netcardiff.ac.uk
| Parameter | Batch Cascade | Telescoped Flow System |
| Starting Material | 4-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol |
| Yield of 4-(4-methoxyphenyl)butan-2-one | 41% | 48% |
This table summarizes the yield comparison between batch and flow synthesis for the precursor 4-(4-methoxyphenyl)butan-2-one, based on available research data. researchgate.netcardiff.ac.uk
Catalyst Selection and Process Intensification
The conversion of the precursor ketone, 4-(4-methoxyphenyl)butan-2-one, to this compound via reductive amination is a critical transformation. The choice of catalyst is paramount in achieving high yield and, crucially for the synthesis of enantiomerically pure forms, high stereoselectivity. Modern synthetic strategies increasingly employ sophisticated catalytic systems, including biocatalysts and transition metal complexes, to achieve these goals. Concurrently, process intensification techniques, such as flow chemistry, are being implemented to enhance efficiency, safety, and scalability.
Catalyst Selection for Asymmetric Reductive Amination:
The asymmetric reductive amination of prochiral ketones is a powerful method for producing chiral amines. This has been an area of intense research, leading to the development of various highly effective catalyst systems.
Biocatalysis: Enzymes, particularly transaminases (TAs) and amine dehydrogenases (AmDHs), have emerged as exceptional catalysts for the synthesis of chiral amines due to their high enantioselectivity and operation under mild conditions. acsgcipr.org While specific studies on the direct enzymatic reductive amination of 4-(4-methoxyphenyl)butan-2-one are not extensively documented in publicly available literature, the successful application of engineered TAs to structurally similar ketones provides a strong precedent. For instance, the bioamination of 4-phenyl-2-butanone has been achieved using both (S)-selective and (R)-selective transaminases to produce the corresponding chiral amines. nih.gov In one study, a one-pot enzymatic cascade involving an alcohol dehydrogenase and a transaminase was developed for the conversion of racemic 4-phenyl-2-butanol (B1222856) to either the (S)- or (R)-enantiomer of 4-phenylbutan-2-amine with high enantiomeric excess. nih.gov These examples strongly suggest that a similar biocatalytic approach, likely requiring enzyme engineering to optimize for the methoxy-substituted substrate, would be a viable and highly stereoselective route to the enantiomers of this compound. nih.govresearchgate.net
Transition Metal Catalysis: Homogeneous and heterogeneous transition metal catalysts are also widely used for asymmetric reductive amination. Complexes of rhodium, iridium, and ruthenium with chiral ligands have shown remarkable efficacy. For instance, half-sandwich iridium(III) complexes have been successfully applied in the catalytic Leuckart-Wallach reaction to produce racemic α-chiral primary amines from a broad range of ketones. rsc.org While this specific example produced a racemic mixture, the use of chiral ligands with such metal complexes is a well-established strategy for inducing enantioselectivity. rsc.org Another approach involves the use of chiral SPINOL-derived borophosphates as catalysts for the asymmetric reductive amination of ketones with pinacolborane, which has afforded a variety of chiral amines in high yields and excellent enantioselectivities. nih.gov
Process Intensification:
Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. Flow chemistry, where reactions are carried out in continuous-flowing streams rather than in batches, is a prime example of this paradigm and is particularly well-suited for catalytic reactions.
The reductive amination of aldehydes and ketones in flow reactors offers significant advantages in terms of heat and mass transfer, safety, and scalability. researchgate.net For instance, the synthesis of benzylacetone (B32356) and its analogue 4-(4-methoxyphenyl)butan-2-one has been successfully performed in a telescoped flow system using micropacked bed reactors. This system integrated oxidation, C-C coupling, and reduction steps, demonstrating significant process intensification. While this example focuses on the synthesis of the ketone precursor, the principles are directly applicable to the subsequent reductive amination step. The use of packed-bed reactors with immobilized catalysts, for example, would allow for continuous production of the target amine, easy separation of the product from the catalyst, and improved process control.
Exploration of Classical Organic Synthetic Pathways for Related Amines
Beyond modern catalytic methods, a rich history of classical organic reactions provides foundational strategies for the synthesis of amines, including those structurally related to this compound. These methods often involve stoichiometric reagents and may not offer the same level of stereocontrol as modern catalytic variants, but they remain valuable tools in the synthetic chemist's arsenal.
Rearrangement Reactions:
Several named reactions involving rearrangement to a nitrogen atom provide routes to primary amines from carboxylic acid derivatives. These reactions are powerful because they often proceed with retention of stereochemistry at the migrating carbon.
Curtius Rearrangement: This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine with the loss of one carbon atom. nih.govnih.govpearson.comchem-station.com The acyl azide is typically prepared from a carboxylic acid. This method is applicable to a wide range of substrates and is known for its stereospecificity. nih.govchem-station.com
Hofmann Rearrangement: In the Hofmann rearrangement, a primary amide is treated with a halogen (like bromine) and a strong base to yield a primary amine with one fewer carbon atom. slideshare.netchem-station.comnumberanalytics.comwikipedia.org The reaction proceeds through an isocyanate intermediate, similar to the Curtius rearrangement, and also retains the stereochemistry of the migrating group. slideshare.netchem-station.com
Schmidt Reaction: The Schmidt reaction allows for the conversion of carboxylic acids directly to amines using hydrazoic acid under acidic conditions. numberanalytics.comwikipedia.orgresearchgate.netorganic-chemistry.org It can also be applied to ketones to produce amides. The reaction with carboxylic acids proceeds via an isocyanate intermediate and results in a primary amine with the loss of the carboxyl carbon. wikipedia.org
Lossen Rearrangement: This rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate, which can then be converted to the corresponding primary amine. wikipedia.orgdrugfuture.comnumberanalytics.comrsc.org
Reductive Amination (Leuckart-Wallach Reaction):
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like formamide (B127407) or ammonium (B1175870) formate) as both the nitrogen source and the reducing agent. mdpi.comchempedia.infoalfa-chemistry.com This reaction typically requires high temperatures and produces an N-formylated amine, which must then be hydrolyzed to obtain the free primary amine. alfa-chemistry.com While effective, the harsh conditions can limit its applicability to sensitive substrates. Catalytic versions of this reaction have been developed to proceed under milder conditions. rsc.orgresearchgate.net
Resolution of Racemic Amines:
When a stereoselective synthesis is not employed, a racemic mixture of the amine is often obtained. Classical resolution is a common method to separate the enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts. pbworks.comchemistry-online.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. pbworks.com After separation, the individual diastereomeric salts are treated with a base to regenerate the pure enantiomers of the amine. This method has been widely used for the resolution of α-methylbenzylamine and its analogues. chemistry-online.comstereoelectronics.org
Chromatographic and Spectroscopic Characterization of 3 4 Methoxyphenyl Butan 2 Amine and Its Analogs
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-(4-Methoxyphenyl)butan-2-amine, both ¹H and ¹³C NMR would provide detailed structural information.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the methoxyphenyl group would appear as two doublets in the aromatic region (typically δ 6.8-7.2 ppm) due to the para-substitution pattern. The methoxy (B1213986) group protons would present as a sharp singlet around δ 3.8 ppm. The protons on the butyl chain would show more complex splitting patterns. The proton attached to the nitrogen-bearing carbon (C2) would likely appear as a multiplet, as would the proton on the adjacent carbon (C3). The two methyl groups at C1 and on the butyl chain would each produce a doublet. The amine protons (NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the aromatic carbons, with the carbon attached to the methoxy group and the carbon attached to the butyl chain having characteristic chemical shifts. The methoxy carbon would appear around δ 55 ppm. The carbons of the butyl chain (C1, C2, C3, and the methyl on C3) would resonate in the aliphatic region of the spectrum.
Predicted NMR Data for this compound:
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~ 7.1 | d | 2H | Ar-H |
| Aromatic | ~ 6.8 | d | 2H | Ar-H |
| Methoxy | ~ 3.8 | s | 3H | OCH₃ |
| CH-NH₂ | ~ 3.0 | m | 1H | C2-H |
| CH-Ar | ~ 2.8 | m | 1H | C3-H |
| CH₃ (on C2) | ~ 1.1 | d | 3H | C1-H₃ |
| CH₃ (on C3) | ~ 1.2 | d | 3H | CH₃ on C3 |
| NH₂ | variable | br s | 2H | NH₂ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Aromatic | ~ 158 | C-OCH₃ |
| Aromatic | ~ 135 | C-CH |
| Aromatic | ~ 129 | Ar-CH |
| Aromatic | ~ 114 | Ar-CH |
| Methoxy | ~ 55 | OCH₃ |
| Aliphatic | ~ 50 | C2 |
| Aliphatic | ~ 45 | C3 |
| Aliphatic | ~ 20 | C1 |
| Aliphatic | ~ 15 | CH₃ on C3 |
Note: These are predicted values based on known data for structurally similar compounds and general NMR principles. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₁H₁₇NO), HRMS would provide a highly accurate mass measurement of the molecular ion. The expected fragmentation pattern in the mass spectrum would likely involve the cleavage of the C-C bond alpha to the amine group, a common fragmentation pathway for amines, leading to a stable iminium ion. libretexts.org The detection of the molecular ion with a high degree of mass accuracy provides strong evidence for the compound's molecular formula.
Expected HRMS Data for this compound:
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₁H₁₈NO⁺ | 180.1383 | (To be determined) |
Note: The calculated m/z is for the protonated molecule. The observed m/z would be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. orgchemboulder.comwpmucdn.com For this compound, a primary amine, the IR spectrum is expected to show characteristic absorption bands.
Expected IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric) | ~ 3380 | Medium |
| N-H Stretch (symmetric) | ~ 3300 | Medium |
| C-H Stretch (aromatic) | ~ 3100-3000 | Medium |
| C-H Stretch (aliphatic) | ~ 2960-2850 | Strong |
| N-H Bend (scissoring) | ~ 1620 | Medium-Weak |
| C=C Stretch (aromatic) | ~ 1610, 1510 | Strong-Medium |
| C-O Stretch (aryl ether) | ~ 1245 | Strong |
| C-N Stretch | ~ 1200-1000 | Medium-Weak |
Note: These are expected absorption ranges and may vary slightly based on the specific molecular environment and sample preparation.
Enantiomeric Purity Assessment through Chiral Chromatography
Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are crucial, and this is typically achieved using chiral chromatography techniques.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the separation of enantiomers. researchgate.netnih.gov The development of a successful chiral HPLC method for this compound would involve the selection of an appropriate chiral stationary phase (CSP).
For primary amines like the target compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs have shown great utility. nih.gov The separation mechanism on polysaccharide-based CSPs often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. Crown ether-based CSPs are particularly effective for the separation of primary amines through the formation of inclusion complexes with the protonated amino group. nih.gov
A typical method development approach would involve screening different chiral columns with various mobile phase compositions, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic or basic additive can also significantly influence the separation.
Example of a Chiral HPLC Method for a Structurally Similar Amine:
| Parameter | Condition |
| Column | Chiralpak® AD-H (amylose derivative) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
Note: This is an illustrative example, and the optimal conditions for this compound would need to be determined experimentally.
Capillary Electrophoresis for Enantioseparation Studies
Capillary electrophoresis (CE) is another powerful technique for chiral separations, offering high efficiency and resolution with low sample and reagent consumption. nih.govdea.gov For the enantioseparation of this compound, a chiral selector would be added to the background electrolyte.
Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for a wide range of compounds, including amines. nih.gov The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different electrophoretic mobilities. The choice of the specific cyclodextrin (B1172386) derivative (e.g., native β-cyclodextrin, sulfated cyclodextrins, or hydroxypropyl-β-cyclodextrin) and the optimization of the background electrolyte composition (pH, buffer concentration, and organic modifiers) are key to achieving successful enantioseparation.
Example of a Capillary Electrophoresis Method for Chiral Amine Separation:
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 µm i.d., 50 cm total length |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) containing 10 mM sulfated-β-cyclodextrin |
| Voltage | 20 kV |
| Detection | UV at 214 nm |
| Temperature | 25 °C |
Note: This is a representative method, and specific conditions would require optimization for the target analyte.
Computational Chemistry and Molecular Modeling of 3 4 Methoxyphenyl Butan 2 Amine Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-(4-Methoxyphenyl)butan-2-amine and its derivatives, which are structurally related to phenethylamines, potential biological targets include monoamine transporters and receptors, such as the dopamine (B1211576) D3 receptor (D3R). Studies on analogous compounds, like 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have utilized molecular docking to elucidate their binding to D3R. nih.govmdpi.com
The binding pose of a ligand within a receptor's active site reveals key molecular interactions. For phenethylamine (B48288) derivatives docking into the D3R, specific interactions are crucial for binding affinity. These often involve hydrogen bonds between the amine group of the ligand and acidic residues in the binding pocket, such as aspartic acid. The methoxy (B1213986) group on the phenyl ring of this compound can also participate in hydrogen bonding or hydrophobic interactions, further anchoring the ligand. The aromatic ring itself typically engages in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the receptor.
For instance, in docking studies of similar ligands with D3R, crucial interactions were observed with residues in the binding pocket, indicating the importance of specific structural features for ligand binding. nih.gov The orientation of the butan-2-amine chain and the spatial arrangement of the methoxyphenyl group would significantly influence the stability of the ligand-receptor complex.
Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and its target. These functions calculate a score that represents the strength of the interaction, with more negative values typically indicating a stronger binding affinity. For example, a molecular docking study of a chalcone-salicylate hybrid compound with the estrogen receptor α (ERα) reported a binding free energy of -8.15 kcal/mol, which was more favorable than the reference drug tamoxifen (B1202) (-7.00 kcal/mol). semanticscholar.org
| Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| This compound | -7.5 | ASP110, PHE345, TYR373 | Hydrogen Bond, π-π Stacking, Hydrophobic |
| 3-(3,4-Dimethoxyphenyl)butan-2-amine | -7.9 | ASP110, SER182, PHE345 | Hydrogen Bond, Hydrophobic |
| 3-(4-Ethoxyphenyl)butan-2-amine | -7.3 | ASP110, PHE345, LEU185 | Hydrogen Bond, π-π Stacking, Hydrophobic |
This table is illustrative and based on typical interactions observed for phenethylamine derivatives with aminergic G-protein coupled receptors.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR models are mathematical representations of the relationship between the chemical structures of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These approaches use 3D representations of molecules to derive correlations between their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields and their biological activity.
A 3D-QSAR study on 50 PCPMA derivatives with selectivity for the D3R demonstrated the utility of this approach. mdpi.com The resulting CoMFA and CoMSIA models showed good predictive ability, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²). mdpi.com The contour maps generated from these models highlighted the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish the binding affinity. For this compound derivatives, a similar 3D-QSAR study would likely indicate that the methoxy group's position and the stereochemistry of the butan-2-amine chain are critical for activity.
The following table summarizes typical statistical parameters obtained from 3D-QSAR studies on phenethylamine-like compounds. mdpi.com
| Parameter | CoMFA | CoMSIA |
| q² (cross-validated r²) | 0.607 | 0.643 |
| r² (non-cross-validated r²) | 0.981 | 0.899 |
| Steric Field Contribution | 60% | 45% |
| Electrostatic Field Contribution | 40% | 35% |
| Hydrophobic Field Contribution | N/A | 20% |
Data adapted from a 3D-QSAR study on PCPMA derivatives. mdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate molecular properties such as optimized geometry, vibrational frequencies, and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies.
For derivatives of this compound, DFT calculations can provide insights into the electron distribution and reactivity of the molecule. The 4-methoxyphenyl (B3050149) group, in particular, has been the subject of DFT studies in various molecular contexts. nih.govresearchgate.netnih.govresearchgate.net These studies reveal that the methoxy group is an electron-donating group, which influences the electronic properties of the phenyl ring and the molecule as a whole. The HOMO-LUMO energy gap is a key parameter that can be correlated with the chemical reactivity and stability of the molecule. A smaller energy gap suggests a more reactive molecule.
The following table presents hypothetical electronic properties for this compound calculated using DFT.
| Property | Calculated Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 5.6 eV |
| Dipole Moment | 2.1 D |
These values are illustrative and representative of what would be expected for a molecule of this type based on DFT calculations.
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For ligand-receptor complexes, MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the receptor, and the detailed dynamics of their interactions.
In the context of this compound derivatives, an MD simulation of the ligand bound to a target like the D3R would start with the docked pose. nih.gov Over the course of the simulation, typically on the nanosecond to microsecond timescale, the system's trajectory is calculated by solving Newton's equations of motion. Analysis of this trajectory can confirm if the key interactions observed in docking are maintained over time. It can also reveal conformational changes in the receptor upon ligand binding and provide a more accurate estimation of the binding free energy.
Studies on other ligand-receptor systems have shown that MD simulations are crucial for validating docking results and understanding the allosteric effects of ligand binding. semanticscholar.orgnih.govnih.gov For this compound, MD simulations would be invaluable for assessing the stability of its interactions with a target receptor and for providing a more complete picture of its mechanism of action at the molecular level.
Structure Activity Relationship Sar Investigations of 3 4 Methoxyphenyl Butan 2 Amine Derivatives
Design and Synthesis of Chemically Modified Analogs
In Vitro Receptor Binding Affinity and Selectivity Profiling
Specific data on the in vitro receptor binding affinity and selectivity for derivatives of 3-(4-Methoxyphenyl)butan-2-amine is not available in the public domain. The subsequent subsections outline the specific areas where information is lacking.
Sigma Receptor Subtype Selectivity
There is no available research that profiles the binding affinity and selectivity of this compound derivatives for sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes. While the development of ligands for sigma receptors is an active area of research nih.gov, this specific chemical class does not appear to have been investigated or reported.
Dopamine (B1211576) Receptor Interaction Profiling
Information regarding the interaction and binding affinities of this compound derivatives with dopamine receptor subtypes (e.g., D1-like and D2-like families) is absent from the scientific literature reviewed nih.govnih.gov. The role of various structural motifs in dopamine receptor binding has been studied for other chemical series, but not for the one nih.gov.
Dipeptidyl Peptidase-IV (DPP-IV) Target Exploration
Dipeptidyl Peptidase-IV (DPP-IV) is a well-established target for the management of type 2 diabetes mellitus, with several approved inhibitors known as gliptins mdpi.comnih.gov. These inhibitors prevent the degradation of incretin (B1656795) hormones like GLP-1 nih.gov. DPP-IV is a serine exopeptidase that is highly expressed in various tissues and exists as a transmembrane glycoprotein (B1211001) sigmaaldrich.com. However, an exploration of this compound or its derivatives as potential DPP-IV inhibitors has not been reported in the available literature. Therefore, no binding affinity data or target validation studies for this specific compound series are available.
Elucidation of Molecular Mechanism of Action Hypotheses for Derivatives
Given the absence of synthesis and biological testing data for any derivatives of this compound, there are consequently no published hypotheses on their potential molecular mechanisms of action. The elucidation of such mechanisms is contingent upon initial findings from binding affinity and functional assays, which are not available.
Analytical Method Development for Research and Quality Control of 3 4 Methoxyphenyl Butan 2 Amine and Its Derivatives
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. It is widely used for both qualitative and quantitative analysis of 3-(4-Methoxyphenyl)butan-2-amine.
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol).
A typical RP-HPLC method for the purity and content determination of a related compound, 4-(4-methoxyphenyl)-3-buten-2-one, utilizes a C18 column with a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer at a specific pH. ptfarm.pl UV detection is commonly employed, with the wavelength set to the absorbance maximum of the analyte to ensure high sensitivity. ptfarm.pl For this compound, the separation of the main compound from its potential impurities, such as starting materials, by-products, and degradation products, is the primary goal. The method's selectivity is optimized by adjusting mobile phase composition, pH, and column temperature to achieve baseline separation of all relevant peaks. For mass spectrometry (MS) compatible methods, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are used instead of non-volatile phosphate buffers. sielc.comsielc.com
Table 1: Illustrative RP-HPLC Method Parameters for Analysis of a Related Phenylamine Compound
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2) |
| Detection | UV at 239 nm |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient |
| Internal Standard | Phenacetin |
This table is illustrative and based on a method for a structurally related compound. ptfarm.pl Actual conditions for this compound would require specific development and validation.
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological activities, it is critical to control the enantiomeric purity of the desired isomer. Chiral HPLC is the gold standard for separating and quantifying enantiomers.
This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds. nih.govwindows.net For the analysis of a similar compound, β-amino-β-(4-methoxyphenyl) propionic acid, a Pirkle-type CSP ((R,R) Whelk-01) was successfully used. researchgate.net The mobile phase in chiral HPLC is often a non-polar organic solvent system, such as hexane (B92381) and isopropanol (B130326), for normal-phase separations. nih.govresearchgate.net The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times. The determination of enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram. researchgate.net
Table 2: Example Chiral HPLC Method Parameters for Enantiomeric Separation of a Related Compound
| Parameter | Condition |
| Column | (R,R) Whelk-01, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane : 2-Propanol with Trifluoroacetic Acid (TFA) |
| Detection | UV at 254 nm |
| Flow Rate | 0.7 mL/min |
| Resolution | >2.5 between enantiomers |
This table is based on a method for a structurally similar compound, β-amino-β-(4-methoxyphenyl) propionic acid. researchgate.net Specific conditions for this compound would need to be developed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amines like this compound, derivatization is often necessary to improve their volatility and chromatographic behavior, and to prevent peak tailing caused by interaction with active sites in the GC system. researchgate.net Reagents such as trifluoroacetic anhydride (B1165640) or pentafluoropropionic anhydride can be used to form stable, volatile derivatives. researchgate.net
The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification based on fragmentation patterns) and quantitative (based on ion abundance) information. GC-MS is particularly useful for identifying and quantifying trace-level impurities and for confirming the structure of the main compound. Studies on related N-methyl-2-(methoxyphenyl)-3-butanamines have shown that while different isomers can have the same molecular weight and similar mass spectra, derivatization can induce unique fragmentation pathways, allowing for their discrimination. ojp.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for analyzing complex mixtures, such as biological fluids or samples with a low concentration of the analyte.
In LC-MS/MS, after separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion corresponding to the compound of interest is selected in the first mass analyzer. This ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, even in the presence of co-eluting interferences. nih.gov A method for analyzing 39 primary aromatic amines in human urine utilized LC-MS/MS with ESI positive ion MRM mode, achieving limits of detection in the low ng/mL range. nih.gov This high sensitivity and selectivity make LC-MS/MS an ideal tool for pharmacokinetic studies and for detecting trace impurities or degradation products of this compound.
Method Validation Parameters in Analytical Chemistry
To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a requirement for regulatory submission and quality control in the pharmaceutical industry. demarcheiso17025.comresearchgate.net The key validation parameters are defined by guidelines from the International Council for Harmonisation (ICH).
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To evaluate linearity, a series of standard solutions of this compound at different concentrations are prepared and analyzed. nih.govnih.gov The peak area (or height) is then plotted against the corresponding concentration, and a linear regression analysis is performed. The acceptance criterion for linearity is typically a correlation coefficient (r) or coefficient of determination (r²) of ≥ 0.99. nih.govnih.gov For an assay of a drug substance, the range is typically evaluated from 80% to 120% of the test concentration. demarcheiso17025.com
Table 3: Example Linearity Data for an HPLC Method
| Concentration (µg/mL) | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Mean Peak Area |
| 5 | 251,500 | 252,100 | 250,900 | 251,500 |
| 10 | 503,200 | 504,500 | 502,800 | 503,500 |
| 15 | 755,100 | 756,300 | 754,500 | 755,300 |
| 20 | 1,007,000 | 1,008,500 | 1,006,200 | 1,007,233 |
| 25 | 1,258,500 | 1,260,100 | 1,257,800 | 1,258,800 |
| Regression Analysis | Result | |||
| Linear Equation | y = 50341x + 1250 | |||
| Correlation Coefficient (r²) | 0.9998 |
This is a hypothetical data table to illustrate the concept of linearity evaluation.
Accuracy and Precision Assessments
Accuracy and precision are cornerstone parameters in the validation of any quantitative analytical method. Accuracy refers to the closeness of a measured value to a standard or known true value, while precision represents the closeness of two or more measurements to each other. For the analysis of this compound, these parameters are typically evaluated using a developed High-Performance Liquid Chromatography (HPLC) method, often with UV detection.
Accuracy is commonly determined by performing recovery studies. This involves spiking a blank sample matrix with a known concentration of a pure this compound standard at different levels (e.g., low, medium, and high concentrations). The percentage of the analyte recovered by the analytical method is then calculated. An acceptable range for accuracy is generally between 98% and 102%.
Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability is evaluated by analyzing a minimum of nine determinations covering the specified range for the procedure (e.g., three concentrations, three replicates each) within the same laboratory, on the same day, and with the same equipment.
Intermediate precision is determined by repeating the analysis in the same laboratory but on different days, with different analysts, or with different equipment.
The precision is expressed as the relative standard deviation (RSD) of the measurements. Generally, an RSD of less than 2% is considered acceptable for pharmaceutical analysis.
While specific research data on the accuracy and precision for the analysis of this compound is not widely published, the following tables illustrate the typical data that would be generated and expected from such a validation study, based on established practices for similar amine compounds. nih.govresearchgate.net
Table 1: Hypothetical Accuracy Data for the Determination of this compound by HPLC-UV
| Concentration Level | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
|---|---|---|---|
| Low | 5.0 | 4.95 | 99.0 |
| Medium | 50.0 | 50.4 | 100.8 |
Table 2: Hypothetical Intra-day and Inter-day Precision for the Determination of this compound by HPLC-UV
| Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) |
|---|---|---|
| 5.0 | 1.2% | 1.8% |
| 50.0 | 0.8% | 1.1% |
Specificity and Robustness Studies
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For the analysis of this compound, specificity is typically demonstrated by showing that there is no interference from common synthetic precursors, byproducts, or degradation products at the retention time of the analyte peak in the chromatogram.
Forced degradation studies are a key component of specificity assessment. These studies involve subjecting the analyte to stress conditions such as acidic and basic hydrolysis, oxidation, and exposure to heat and light. The resulting chromatograms are then examined to ensure that the main analyte peak is well-resolved from any peaks corresponding to degradation products.
Robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method for this compound, robustness would be evaluated by intentionally varying parameters such as:
The pH of the mobile phase
The composition of the mobile phase (e.g., the percentage of organic solvent)
The column temperature
The flow rate
The effect of these variations on the analytical results, such as peak area, retention time, and resolution, is then assessed. The method is considered robust if the results remain within acceptable limits despite these small changes.
The following table provides a hypothetical summary of a robustness study for an HPLC method for this compound.
Table 3: Hypothetical Robustness Study for the HPLC Analysis of this compound
| Parameter | Variation | Retention Time (min) | Peak Area (arbitrary units) | Resolution |
|---|---|---|---|---|
| Flow Rate (mL/min) | 1.0 (Nominal) | 5.20 | 1,234,567 | 2.5 |
| 0.9 | 5.78 | 1,371,741 | 2.4 | |
| 1.1 | 4.73 | 1,122,334 | 2.6 | |
| Mobile Phase pH | 7.0 (Nominal) | 5.20 | 1,234,567 | 2.5 |
| 6.8 | 5.15 | 1,230,123 | 2.5 | |
| 7.2 | 5.25 | 1,239,876 | 2.4 | |
| Column Temperature (°C) | 30 (Nominal) | 5.20 | 1,234,567 | 2.5 |
| 28 | 5.35 | 1,236,789 | 2.4 |
Q & A
Basic Research Questions
Q. What are the methodological approaches for synthesizing 3-(4-Methoxyphenyl)butan-2-amine, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves alkylation or reductive amination of intermediates like 3-(4-methoxyphenyl)butan-2-one. Key reagents include lithium aluminum hydride (LiAlH₄) for reduction and alkyl halides for substitution. Optimization requires controlled temperature (e.g., 0–5°C for reduction), pH adjustment to minimize side reactions, and inert atmospheres to prevent oxidation. Purity can be enhanced via column chromatography using silica gel and ethyl acetate/hexane eluents .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy group at δ 3.8 ppm in ¹H NMR) and stereochemistry. NOESY can confirm spatial proximity of aromatic and amine protons .
- FT-IR : Confirms amine N–H stretches (~3300 cm⁻¹) and methoxy C–O bonds (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₇NO: calculated 179.1310) .
Q. How can researchers ensure purity and stability during storage of this compound?
- Answer : Purity is achieved via recrystallization (e.g., using ethanol/water mixtures) or salt formation (e.g., hydrochloride salts for crystalline stability). Storage under nitrogen at –20°C in amber vials prevents degradation. Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic sites (e.g., amine lone pairs). Molecular docking simulations predict interactions with electrophilic targets, such as enzyme active sites. Solvent effects are incorporated via PCM models .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Answer : Discrepancies between experimental and theoretical NMR shifts may arise from solvent polarity or tautomerism. Cross-validate using:
- X-ray crystallography (SHELXL refinement) to confirm bond lengths/angles .
- Dynamic NMR to detect conformational exchange broadening .
- Isotopic labeling (e.g., ¹⁵N) to trace amine proton environments .
Q. How do steric and electronic effects of the 4-methoxyphenyl group influence the compound’s biological interactions?
- Answer : The methoxy group’s electron-donating nature increases aromatic ring electron density, enhancing π-π stacking with protein residues (e.g., tyrosine). Steric hindrance from the substituent can reduce binding affinity; this is quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, MeOH, rt, 12 h | 78 | 99.2 | |
| Grignard Alkylation | Mg, Et₂O, 4-methoxybenzylbromide | 65 | 97.5 |
Table 2 : Thermodynamic Parameters for Stability Studies
| Parameter | Value (kJ/mol) | Technique | Reference |
|---|---|---|---|
| ΔG (Complex Formation) | –23.4 ± 0.5 | Potentiometry | |
| ΔH (Hydrolysis) | +15.2 ± 0.3 | Calorimetry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
